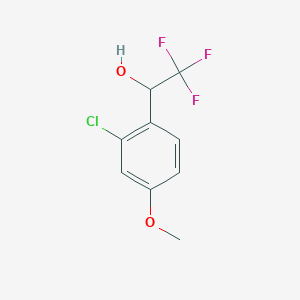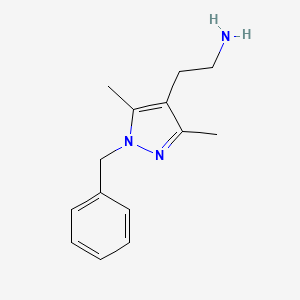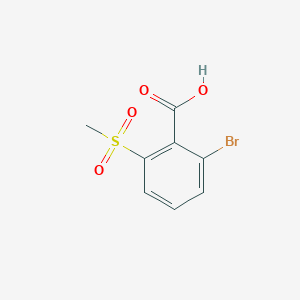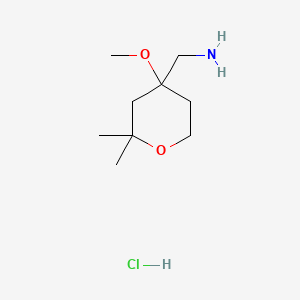
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.7136 It is a derivative of tetrahydropyran and is known for its unique structural features, which include a methoxy group and a dimethyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group and reduction with lithium aluminum hydride (LiAlH4) produces the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group and amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyloxan-4-yl)methanamine hydrochloride: A similar compound with a slightly different structure and properties.
3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: Another related compound with distinct chemical and biological properties.
Uniqueness
1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethyloxane ring
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(4-methoxy-2,2-dimethyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)6-9(7-10,11-3)4-5-12-8;/h4-7,10H2,1-3H3;1H |
InChI Key |
PLVLFZFNUNYQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CN)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


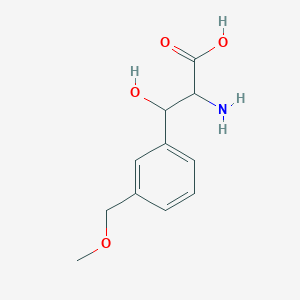

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
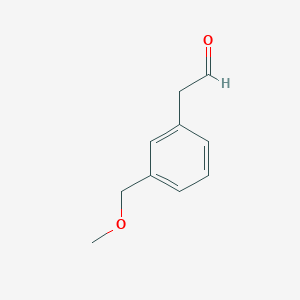
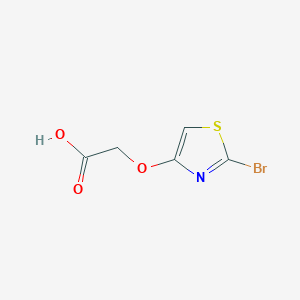
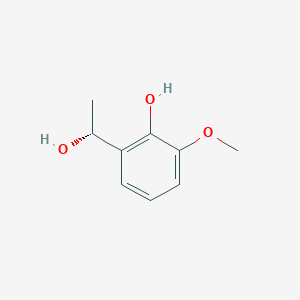

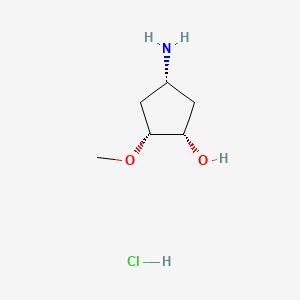
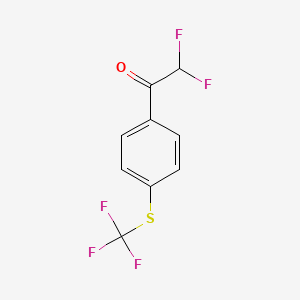
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
